molecular formula C7H8O4S2 B12716843 2-Methylsulfonylbenzenesulfinic acid CAS No. 1621697-26-4

2-Methylsulfonylbenzenesulfinic acid

Cat. No.: B12716843
CAS No.: 1621697-26-4
M. Wt: 220.3 g/mol
InChI Key: NLMZDPOLNKILPR-UHFFFAOYSA-N
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Description

2-Methylsulfonylbenzenesulfinic acid is an organic compound characterized by the presence of a sulfonic acid group attached to a benzene ring with a methyl group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylsulfonylbenzenesulfinic acid typically involves the sulfonation of 2-methylbenzenesulfonic acid. This process can be carried out using fuming sulfuric acid or sulfur trioxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Methylsulfonylbenzenesulfinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfinic acid group.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nitrating agents can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Sulfinic acids.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

2-Methylsulfonylbenzenesulfinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the manufacture of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methylsulfonylbenzenesulfinic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate enzyme activity and cellular signaling pathways.

Comparison with Similar Compounds

  • 2-Methylbenzenesulfonic acid
  • Benzenesulfonic acid
  • Toluene-4-sulfonic acid

Comparison: 2-Methylsulfonylbenzenesulfinic acid is unique due to the presence of both a methyl group and a sulfonic acid group on the benzene ring. This structural feature imparts distinct chemical properties, such as increased acidity and reactivity, compared to similar compounds. The presence of the methyl group also influences the compound’s steric and electronic effects, making it a valuable reagent in various chemical reactions.

Properties

CAS No.

1621697-26-4

Molecular Formula

C7H8O4S2

Molecular Weight

220.3 g/mol

IUPAC Name

2-methylsulfonylbenzenesulfinic acid

InChI

InChI=1S/C7H8O4S2/c1-13(10,11)7-5-3-2-4-6(7)12(8)9/h2-5H,1H3,(H,8,9)

InChI Key

NLMZDPOLNKILPR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1S(=O)O

Origin of Product

United States

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